![molecular formula C10H7Cl4NO3S2 B5159428 3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-thiazolidin-5-one](/img/structure/B5159428.png)
3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-thiazolidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-thiazolidin-5-one, also known as CDDO-Cl, is a synthetic compound with potential medicinal properties. It belongs to the class of synthetic triterpenoids and has been found to exhibit anti-inflammatory, anti-cancer, and antioxidant properties. The compound has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-thiazolidin-5-one is complex and involves multiple pathways. The compound has been found to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification genes. 3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-thiazolidin-5-one has also been found to inhibit the NF-kB pathway, which is responsible for the regulation of inflammatory genes. Additionally, the compound has been found to induce apoptosis in cancer cells by activating the JNK and p38 MAPK pathways.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-thiazolidin-5-one has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1beta. Additionally, 3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-thiazolidin-5-one has been found to increase the expression of antioxidant enzymes such as heme oxygenase-1 and glutathione peroxidase. The compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-thiazolidin-5-one has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. Additionally, 3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-thiazolidin-5-one exhibits potent anti-inflammatory and antioxidant properties, which make it an ideal candidate for studying the mechanisms of inflammation and oxidative stress in various diseases. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-thiazolidin-5-one. The compound has been found to exhibit potent anti-cancer properties and has shown promise in preclinical studies for the treatment of various types of cancer. Further research is needed to investigate the efficacy and safety of 3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-thiazolidin-5-one in clinical trials. Additionally, the compound has potential therapeutic applications in neurodegenerative disorders such as Alzheimer's and Parkinson's disease, and further research is needed to explore these potential applications. Finally, the development of novel analogs of 3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-thiazolidin-5-one with improved solubility and potency could lead to the development of new and effective therapies for various diseases.
Synthesemethoden
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-thiazolidin-5-one involves the reaction of 3-hydroxy-2,2-dimethyl-4-(2-oxo-1,3-thiazolidin-3-yl)butanoic acid with thionyl chloride and 4-chlorobenzenesulfonyl chloride. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-thiazolidin-5-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been found to exhibit potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-2-(trichloromethyl)-1,3-thiazolidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl4NO3S2/c11-6-1-3-7(4-2-6)20(17,18)15-5-8(16)19-9(15)10(12,13)14/h1-4,9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZUGGXACBFKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)SC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl4NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)sulfonyl-2-(trichloromethyl)-1,3-thiazolidin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

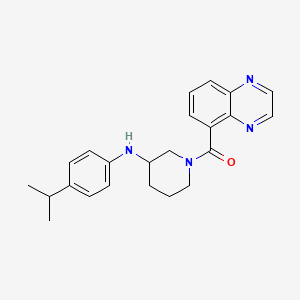
![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5159356.png)
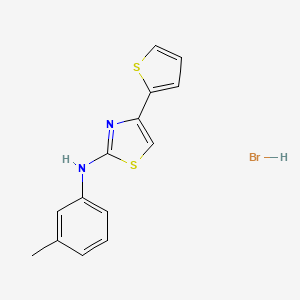
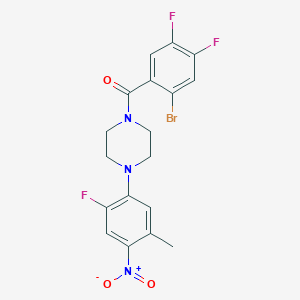
![N-{4-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5159388.png)
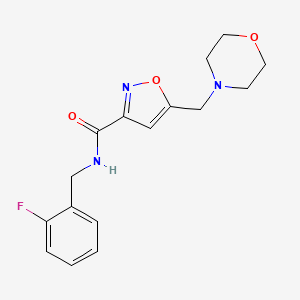
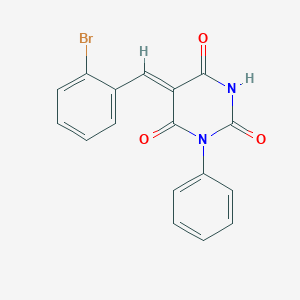
![5H-dibenzo[d,f][1,3]diazepine hydrochloride](/img/structure/B5159401.png)
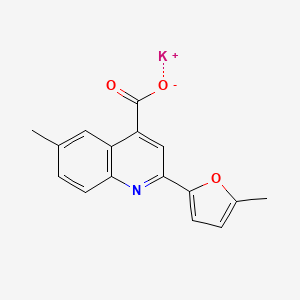
![ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5159414.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylthio)acetamide](/img/structure/B5159417.png)
![3-{2-hydroxy-3-[3-(methoxycarbonyl)phenoxy]propyl}-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159420.png)
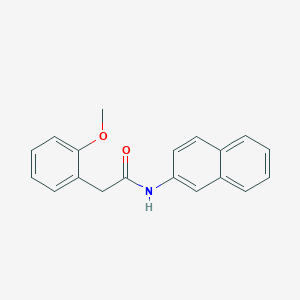
![4-[3-oxo-3-(1-piperidinyl)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5159436.png)